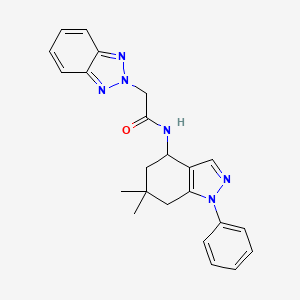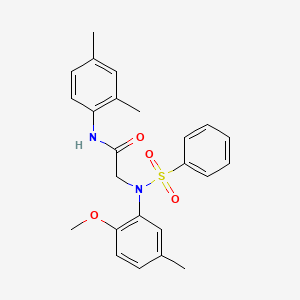![molecular formula C19H21ClN2O2 B6031088 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone, also known as CHEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHEB is a synthetic compound that belongs to the class of pyrrolidinones and has been found to exhibit promising pharmacological properties. In
Aplicaciones Científicas De Investigación
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone has been found to exhibit various pharmacological properties, making it a promising candidate for further research. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. This compound has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. This compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound has also been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for various research applications. However, the limitations of this compound include its relatively high cost and the lack of long-term safety data.
Direcciones Futuras
For 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone research include investigating its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to investigate the potential of this compound in the treatment of diabetes, obesity, and cardiovascular diseases. The development of novel this compound derivatives with improved pharmacological properties is also an area of interest for future research.
Métodos De Síntesis
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone is synthesized through a multi-step process that involves the reaction of 3-chlorophenethylamine with 3-hydroxybenzaldehyde in the presence of a reducing agent to yield the intermediate compound. The intermediate is then reacted with pyrrolidin-2-one to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a suitable candidate for further research.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-5-1-3-14(9-16)7-8-22-13-17(11-19(22)24)21-12-15-4-2-6-18(23)10-15/h1-6,9-10,17,21,23H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDRRGLTGYLTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)
![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)